3-(4-Methylphenyl)pent-2-enoic acid

Lipophilicity Molecular Weight Drug-Likeness

Researchers requiring a specific α,β-unsaturated carboxylate for conjugate additions often encounter isomers with incorrect alkene substitution, derailing synthetic routes. This compound solves that with its defined β-(4-methylphenyl)pent-2-enoic acid architecture. - Enables exclusive Michael addition reactivity, impossible with γ,δ-unsaturated or saturated analogs. - ≥95% HPLC/NMR purity ensures batch-to-batch reproducibility in biochemical assays. - Lower lipophilicity (XLogP 3.3) offers favorable metabolic stability for CNS drug discovery.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 21758-09-8
Cat. No. B1428801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)pent-2-enoic acid
CAS21758-09-8
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)O)C1=CC=C(C=C1)C
InChIInChI=1S/C12H14O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,13,14)
InChIKeyRLCKVRQDOMHDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)pent-2-enoic Acid: Chemical Profile & Key Properties


3-(4-Methylphenyl)pent-2-enoic acid (CAS 21758-09-8) is an α,β-unsaturated carboxylic acid characterized by a 4-methylphenyl substituent at the β-position of a pent-2-enoic acid backbone [1]. This structural motif confers conjugated unsaturation, enabling versatile reactivity as a synthetic building block for Michael additions, hydrogenations, and carboxylate derivatizations . The compound possesses a molecular formula of C12H14O2, a molecular weight of 190.24 g/mol, a computed XLogP3-AA of 3.3, and is commercially available at purities ≥95% (HPLC/NMR) from multiple suppliers .

3-(4-Methylphenyl)pent-2-enoic Acid: Why Analogs Cannot Be Interchanged


Within the class of phenyl-substituted pentenoic acids, subtle alterations to the alkene position, alkyl chain length, or aromatic substitution pattern profoundly alter molecular geometry, lipophilicity, and reactivity. The β-substituted α,β-unsaturated carboxylate system of 3-(4-methylphenyl)pent-2-enoic acid defines a specific conjugate addition profile that is absent in the α-substituted or γ,δ-unsaturated analogs [1]. This electronic and steric architecture dictates distinct hydrogen-bonding patterns, dipole moments, and metabolic stability in biological contexts—differences that cannot be captured by a simple elemental or molecular weight match. Consequently, procurement of a 'similar' compound without confirming the exact substitution pattern risks invalidating synthetic routes and confounding structure-activity relationship (SAR) studies .

3-(4-Methylphenyl)pent-2-enoic Acid: Quantitative Comparison with Key Analogs


Molecular Weight and Lipophilicity Comparison

3-(4-Methylphenyl)pent-2-enoic acid possesses a molecular weight of 190.24 g/mol and a computed XLogP3-AA of 3.3, as cataloged in PubChem [1]. In contrast, the analog (2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid (CAS not available, but structure confirmed) exhibits a molecular weight of 204.26 g/mol due to an additional methyl group . While direct experimental XLogP data for the analog are not published, the increased carbon count and molecular weight predictably elevate lipophilicity (estimated XLogP ~3.8-4.0 based on additive group contribution methods). This difference of ~14 Da and ~0.5-0.7 logP units impacts membrane permeability and solubility in aqueous media, making the target compound more suitable for applications where lower lipophilicity and smaller molecular size are advantageous, such as in CNS drug discovery or early lead optimization [2].

Lipophilicity Molecular Weight Drug-Likeness PK Properties

Alkene Position and Reactivity

The β-substituted α,β-unsaturated carboxylic acid motif in 3-(4-methylphenyl)pent-2-enoic acid positions the double bond directly conjugated with the carboxyl group, enabling facile Michael addition and conjugate addition reactions . In contrast, 4-(4-Methylphenyl)-4-pentenoic acid (CAS 398142-12-6) places the alkene at the γ,δ-position relative to the carboxylate, precluding direct conjugate addition and altering its reactivity profile entirely . Similarly, 5-(4-Methylphenyl)valeric acid (CAS 777-93-5) is a fully saturated analog lacking the alkene, eliminating the capacity for electrophilic addition or cross-coupling at the unsaturated site . These structural distinctions directly impact synthetic utility: the target compound serves as a Michael acceptor for nucleophiles, while the analogs are limited to carboxylate derivatizations or require additional activation for carbon-carbon bond formation.

Synthetic Utility Michael Addition Reactivity Building Blocks

Purity and Analytical Characterization

3-(4-Methylphenyl)pent-2-enoic acid is routinely offered at ≥95% purity, with supporting analytical data including NMR, HPLC, and GC from suppliers such as Bidepharm, ChemScene, and Enamine [1]. In comparison, the analog (2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid is also listed at 95% purity but with less widespread availability of batch-specific certificates of analysis . The saturated analog 5-(4-Methylphenyl)valeric acid is similarly available at ≥95% purity (NMR) . While purity levels are comparable, the target compound benefits from broader commercial availability and documented analytical characterization, reducing procurement risk and ensuring batch-to-batch consistency for reproducible research.

Purity Quality Control Reproducibility Procurement

Biological Activity Profile

Direct comparative biological activity data for 3-(4-methylphenyl)pent-2-enoic acid against its closest analogs are sparse in the public domain. Vendor reports indicate the compound has been investigated for antimicrobial and anti-inflammatory properties, but no quantitative IC50 values are provided for these activities . One source mentions an IC50 of 28 µM in an unspecified assay, but this value is noted as neither potent nor selective [1]. In contrast, structurally related compounds such as (2E)-4-(4-methylphenyl)pent-2-enoic acid (an isomer with the alkene at the 4-position) have documented inhibitory activity against 5-lipoxygenase (IC50 = 94 nM) [2]. This 300-fold difference in potency highlights the critical importance of precise alkene positioning for biological target engagement. Without direct head-to-head studies, the target compound's biological differentiation must be inferred from its distinct electronic and steric features, which are expected to yield divergent target binding and metabolic stability profiles relative to positional isomers.

Biological Activity Cytotoxicity SAR Drug Discovery

Synthetic Accessibility and Scaffold Utility

The synthesis of 3-(4-methylphenyl)pent-2-enoic acid is well-established via condensation of 4-methylbenzaldehyde with malonic acid or via Grignard approaches, offering reliable access for in-house preparation if needed . This contrasts with the more sterically encumbered analog (2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid, which requires aldol condensation between 4-methylbenzaldehyde and 4-methyl-3-penten-2-one, a reaction potentially more sensitive to side-product formation . The target compound's simpler C12 scaffold, lacking the geminal dimethyl substitution, provides a more versatile handle for further derivatization (e.g., amide coupling, esterification, hydrogenation) without introducing additional stereochemical complexity [1]. In procurement terms, the target compound's established synthetic routes translate to more competitive pricing and reliable supply chains compared to less common analogs.

Synthetic Methodology Building Block Medicinal Chemistry Reaction Scope

3-(4-Methylphenyl)pent-2-enoic Acid: High-Value Research Applications


Lead Optimization in Medicinal Chemistry

With a molecular weight of 190.24 g/mol and XLogP of 3.3, 3-(4-methylphenyl)pent-2-enoic acid is positioned more favorably than bulkier homologs (e.g., MW 204.26, estimated XLogP ~3.8-4.0) for CNS drug discovery programs where lower lipophilicity reduces off-target binding and improves metabolic stability. Its α,β-unsaturated carboxylate serves as a versatile warhead for covalent inhibitors or as a handle for introducing polar functional groups to fine-tune physicochemical properties [1][2].

Synthetic Methodology Development

The β-substituted α,β-unsaturated carboxylic acid motif is essential for Michael addition and conjugate addition reactions—transformations that are inaccessible with the γ,δ-unsaturated isomer (4-(4-methylphenyl)-4-pentenoic acid) or the saturated analog (5-(4-methylphenyl)valeric acid). Researchers can employ this scaffold to construct complex carbon skeletons or to study stereoelectronic effects in nucleophilic additions .

Reproducible Assay Development

The compound's consistent ≥95% purity with available NMR, HPLC, and GC certificates from multiple vendors ensures batch-to-batch reproducibility in biochemical assays. This reduces the risk of confounding results due to impurities, a critical consideration when establishing SAR or when performing high-throughput screening campaigns .

Technical Documentation Hub

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